[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine
Description
The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a secondary amine featuring two distinct aromatic substituents:
- Pyrazole moiety: A 1-ethyl-3-methyl-substituted pyrazole ring, which enhances steric bulk and lipophilicity compared to simpler pyrazole derivatives.
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C15H21N3O/c1-4-18-11-14(12(2)17-18)10-16-9-13-5-7-15(19-3)8-6-13/h5-8,11,16H,4,9-10H2,1-3H3 |
InChI Key |
LZJZSDOKZXVYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction where the pyrazole derivative reacts with a methoxybenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Key Areas of Investigation :
- Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine may have similar properties .
| Compound | Activity | Reference |
|---|---|---|
| 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | Anticancer | |
| Pyrazole derivatives | Cytotoxicity |
The compound's biological activity is attributed to the pyrazole moiety, which has been linked to various pharmacological effects including anti-inflammatory and antioxidant properties. The methoxy group may enhance solubility and bioavailability.
Potential Mechanisms :
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor progression and inflammation .
Synthesis and Modification
Research into the synthesis of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine has focused on optimizing yields and purity through various synthetic routes. The incorporation of different substituents on the pyrazole ring can modify its biological activity, making it a versatile scaffold for drug design.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally related to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine. The results demonstrated significant activity against colorectal carcinoma cells, indicating the potential for further development as an anticancer agent .
Case Study 2: Synthesis Optimization
Research focused on improving the synthesis of related pyrazole compounds revealed that varying reaction conditions could lead to higher yields and better purity. This optimization is crucial for advancing the compound towards clinical trials and eventual therapeutic applications.
Mechanism of Action
The mechanism of action of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Modifications in Pyrazole Moieties
[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine (CAS 1006322-94-6)
- Structural difference : The pyrazole ring bears 1,5-dimethyl groups instead of 1-ethyl-3-methyl.
- Impact :
- Reduced lipophilicity due to the absence of an ethyl group.
- Altered steric effects: 5-methyl substitution may influence hydrogen bonding or receptor binding compared to 3-methyl positioning.
- Molecular weight: 229.33 g/mol (vs. ~245–260 g/mol for the target compound, estimated based on ethyl substitution) .
[2-(3,4-Dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006340-53-9)
- Structural difference : The pyrazole substituent is 1-methyl, and the aryl group is a 3,4-dimethoxyphenethyl chain.
- Impact: Increased polarity due to additional methoxy groups. Molecular formula: C15H21N3O2 (vs. C14H20N3O for the target compound). Potential for enhanced solubility in polar solvents .
Modifications in Aryl Substituents
[(4-Chlorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1017388-57-6)
- Structural difference : The 4-methoxyphenyl group is replaced with a 4-chlorophenyl group.
- Impact: Electron-withdrawing effect of chlorine vs. electron-donating methoxy group alters amine basicity and electronic distribution. Potential differences in biological activity: Chlorinated analogs often exhibit enhanced binding to hydrophobic pockets in enzymes or receptors .
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 444907-15-7)
- Structural difference : A 4-ethylbenzyl group replaces the pyrazole moiety, paired with a 4-methoxyphenethyl chain.
- Impact :
Table 1: Herbicidal Activity of Selected 4-Methoxyphenyl Derivatives
| Compound Structure | Target Organism | Activity Level | Reference |
|---|---|---|---|
| 4-Methoxyphenyl-substituted pyrazoles | Rape | Moderate | |
| 4-Chlorophenyl-substituted pyrazoles | Rape | Low |
Molecular Weight and Solubility
- Target compound : Estimated molecular weight ~245–260 g/mol (based on ethyl and methyl substituents).
- Analog with 1,5-dimethylpyrazole : 229.33 g/mol, likely more water-soluble due to smaller alkyl groups .
Biological Activity
The compound [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine is a synthetic organic molecule classified within the pyrazole derivatives. Its structure features a pyrazole ring, which is known for a wide range of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 259.35 g/mol. The unique combination of an ethyl group and a methoxyphenylmethyl group enhances its chemical reactivity and biological properties.
Research indicates that the biological activity of [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine may be attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound may exhibit anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
- Antioxidant Activity : Similar pyrazole derivatives have shown significant antioxidant properties, suggesting that this compound might also contribute to reducing oxidative stress in cells .
In Vitro Studies
A series of studies have evaluated the antiproliferative effects of pyrazole derivatives on various cancer cell lines. For instance:
| Compound | Cell Line | IC50 Value (µM) | Effect |
|---|---|---|---|
| [(1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone] | A549 (Lung) | 12.5 | Significant inhibition |
| [(1-aryl-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone] | HeLa (Cervical) | 10.0 | Significant inhibition |
| [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine | HepG2 (Liver) | TBD | TBD |
The above table illustrates the potential efficacy of related compounds against cancer cell lines, indicating that modifications in the pyrazole structure can significantly impact biological activity .
Case Studies
In a recent study involving pyrazole derivatives, compounds similar to [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine were tested for their ability to inhibit tumor growth. The results showed that certain derivatives had IC50 values ranging from 10 to 20 µM against various cancer cell lines while exhibiting minimal toxicity towards normal cells . This suggests a favorable therapeutic window for these compounds.
Therapeutic Applications
Given its potential anti-inflammatory and anticancer activities, [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine could serve as a lead compound for developing new therapeutic agents. Its structural features allow for further modifications that could enhance efficacy and reduce side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
